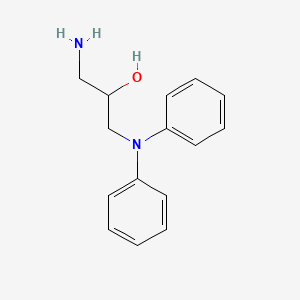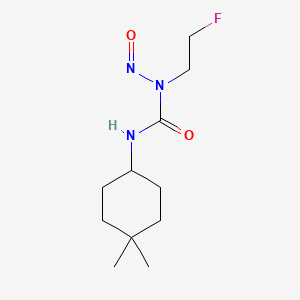
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dimethylcyclohexyl group, a fluoroethyl group, and a nitrosourea moiety. It is often studied for its potential use in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea typically involves the reaction of 4,4-dimethylcyclohexylamine with 2-fluoroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosourea group into different functional groups.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its nitrosourea group, which is known for its alkylating properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the disruption of DNA replication and transcription. This action makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in cancer treatment.
1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Similar structure but with a different cyclohexyl substitution.
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea: Another nitrosourea derivative with potential therapeutic applications.
Uniqueness
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoroethyl group may enhance its stability and reactivity compared to other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
33024-39-4 |
|---|---|
Fórmula molecular |
C11H20FN3O2 |
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
3-(4,4-dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-11(2)5-3-9(4-6-11)13-10(16)15(14-17)8-7-12/h9H,3-8H2,1-2H3,(H,13,16) |
Clave InChI |
YKKMKHXIPGWYEP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)NC(=O)N(CCF)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
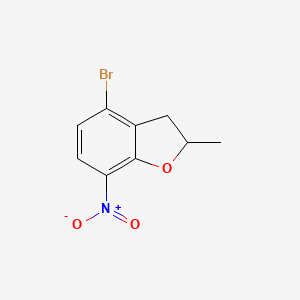


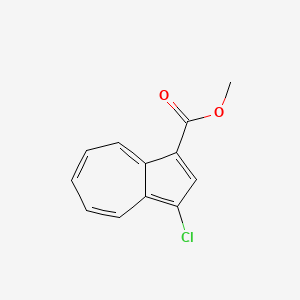
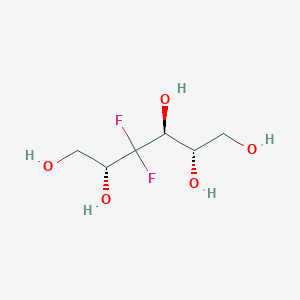
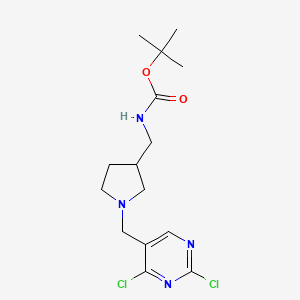
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
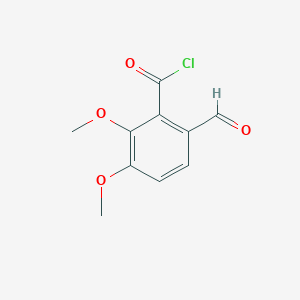
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
